8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The synthesis of imidazole derivatives often involves condensations of N-substituted piperidones with the appropriate imidazolpropyl groups .Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives are known to undergo a variety of chemical reactions. For instance, they can be reduced to the corresponding 3,7-diazabicyclo targets . The oxime at C-9 can be benzoylated to yield specific products .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, which allows it to show two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) focused on the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, evaluating their potential as ligands for the 5-HT(1A) receptor. Preliminary pharmacological evaluations suggested the derivatives exhibit anxiolytic-like and antidepressant-like activity in mouse models, highlighting their potential for future research in anxiolytic and antidepressant drug development (Zagórska et al., 2009).
Molecular Docking and SAR Studies
Further studies by Zagórska et al. (2015) elaborated on structure-activity relationships and molecular docking of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. These compounds were investigated for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, identifying potent ligands with potential anxiolytic and antidepressant applications (Zagórska et al., 2015).
Antiviral and Antihypertensive Activity
Research on imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, prepared from 4-amino-l-methylpyrimidin-6-ones, revealed their existence predominantly in the C3-H tautomeric form and their potential for hydrolytic ring-opening reactions. These studies open avenues for exploring the antiviral and antihypertensive activities of such derivatives (Coburn & Taylor, 1982).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse and depends on their specific chemical structure. They show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Imidazole derivatives have become an important synthon in the development of new drugs . Their broad range of chemical and biological properties makes them promising candidates for the development of novel therapeutic agents . Future research could focus on exploring new synthetic routes and investigating their pharmacological activities.
Properties
IUPAC Name |
6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-10-8-22-11-12(19(2)15(24)18-13(11)23)17-14(22)21(10)6-3-5-20-7-4-16-9-20/h4,7-9H,3,5-6H2,1-2H3,(H,18,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLWIRLCYKDMHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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